what are the properties of [2,2'-Bipyridin]-6-amine
what are the properties of [2,2'-Bipyridin]-6-amine
An In-depth Technical Guide to [2,2'-Bipyridin]-6-amine
Introduction
[2,2'-Bipyridin]-6-amine, a heterocyclic aromatic compound, is a derivative of 2,2'-bipyridine, a well-known chelating agent in coordination chemistry. The introduction of an amino group at the 6-position modifies its electronic properties and potential as a ligand, making it a compound of interest for researchers in materials science and drug discovery. The bipyridine scaffold is a privileged structure in medicinal chemistry, with various derivatives showing a range of biological activities.[1] This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of [2,2'-Bipyridin]-6-amine.
Chemical and Physical Properties
The following tables summarize the key chemical and physical properties of [2,2'-Bipyridin]-6-amine.
Table 1: General Information and Identifiers
| Property | Value | Source |
| IUPAC Name | 6-pyridin-2-ylpyridin-2-amine | [2] |
| Synonyms | 6-Amino-2,2'-bipyridine, 2,2'-bipyridin-6-amine | [3] |
| CAS Number | 178039-84-4 | [3][4] |
| Molecular Formula | C₁₀H₉N₃ | [2][4] |
| Molecular Weight | 171.20 g/mol | [2][5] |
| Appearance | White to off-white solid | [3] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Melting Point | 122-123 °C | [5] |
| Boiling Point | 354.953 °C at 760 mmHg | [5] |
| Density | 1.193 g/cm³ | [5] |
| Flash Point | 195.663 °C | [5] |
| Storage Temperature | Room temperature, in an inert atmosphere, kept in a dark place | [3] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
The following are the reported ¹H and ¹³C NMR spectral data for [2,2'-Bipyridin]-6-amine.
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¹H NMR (500 MHz, CDCl₃, ppm): δ 8.65 (s, 1H), 8.25 (d, 1H, J = 7.9 Hz), 7.79-7.76 (m, 1H), 7.71- 7.70 (m, 1H), 7.57 (t, 1H, J = 7.1 Hz), 7.26 (t, 1H, J = 7.1 Hz), 6.65 (d, 1H, J = 7.9 Hz), 4.53 (br, 2H).[3]
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¹³C NMR (125 MHz, CDCl₃, ppm): δ 157.97, 156.38, 154.57, 149.11, 138.58, 136.73, 123.31, 120.94, 111.59, 108.87.[3]
Reactivity and Applications
Coordination Chemistry
As a derivative of 2,2'-bipyridine, [2,2'-Bipyridin]-6-amine is expected to act as a bidentate ligand, coordinating with various transition metals through its two nitrogen atoms.[6] The presence of the amino group can influence the electronic properties of the resulting metal complexes. The lone pair of electrons on the nitrogen of the amine group enables it to act as a ligand and form dative covalent bonds with transition metal ions, potentially leading to the formation of colored complex ions.[7]
Fluorescent Properties
Studies on amino-substituted bipyridines have shown that 6-amino-substituted derivatives exhibit strong fluorescence.[8] For instance, 6-amino-6'-chloro-2,2'-bipyridine displays a strong emission at a maximum wavelength (λmax) of 429.0 nm with a quantum yield (Φ) of 0.78 in ethanol.[8] This suggests that [2,2'-Bipyridin]-6-amine may also possess interesting photophysical properties.
Potential in Drug Discovery
The bipyridine scaffold is a recognized "privileged structure" in medicinal chemistry, with derivatives showing a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] While specific applications of [2,2'-Bipyridin]-6-amine in drug discovery are not extensively documented, related compounds have been investigated. For example, some bipyridine derivatives have shown cytotoxic effects against cancer cell lines.[9] The amino group is a key pharmacophore in many bioactive molecules and can participate in hydrogen bonding with biological targets.[1]
Experimental Protocols
Synthesis of [2,2'-Bipyridin]-6-amine
A common method for the synthesis of [2,2'-Bipyridin]-6-amine involves the amination of 6-bromo-2,2'-bipyridine.[3]
Materials:
-
6-bromo-2,2'-bipyridine
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Copper(I) oxide (Cu₂O)
-
Ethylene glycol
-
Ammonia (NH₃)
-
Dichloromethane (DCM)
-
Saturated brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel
-
Hexane
-
Ethyl acetate
Procedure:
-
A mixture of 6-bromo-2,2'-bipyridine (3.0 mmol, 705 mg) and Cu₂O (0.01 mmol, 1.0 mg) in ethylene glycol is added to an autoclave.[3]
-
The reaction system is charged with NH₃ to 10 atm at a pressure of 110 atm.[3]
-
After the reaction is complete, the mixture is cooled to room temperature.[3]
-
Water is added, and the aqueous phase is extracted with dichloromethane (DCM).[3]
-
The organic layers are combined, washed with saturated brine, and dried over anhydrous MgSO₄.[3]
-
The solvent is evaporated under reduced pressure.[3]
-
The crude product is purified by column chromatography using silica gel as the stationary phase and a mixture of hexane and ethyl acetate (1:1) as the eluent to yield the final product as a white solid.[3]
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for [2,2'-Bipyridin]-6-amine.
Postulated Signaling Pathway Inhibition
Bipyridine derivatives have been hypothesized to interfere with signaling pathways such as the NF-κB pathway, which is implicated in inflammation and cell survival.[1]
Caption: Postulated inhibition of the NF-κB pathway.
Safety Information
-
Hazards: Toxic if swallowed or in contact with skin.[10]
-
Precautions: Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves and clothing.[10]
-
First Aid: If swallowed, immediately call a poison center or doctor. If on skin, wash with plenty of water.[10]
It is crucial to handle [2,2'-Bipyridin]-6-amine in a well-ventilated area, using appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.
Conclusion
[2,2'-Bipyridin]-6-amine is a versatile compound with established physical, chemical, and spectroscopic properties. Its synthesis is well-documented, and its structural similarity to other bioactive bipyridines suggests potential for further investigation in medicinal chemistry and materials science. Researchers and drug development professionals may find this compound to be a valuable building block for the synthesis of novel ligands, metal complexes, and potential therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. (2,2'-Bipyridin)-6-amine | C10H9N3 | CID 14964570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-AMINO-2,2'-BIPYRIDINE | 178039-84-4 [chemicalbook.com]
- 4. [2,2'-bipyridin]-6-amine | CAS:178039-84-4 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 5. [2,2'-Bipyridin]amine | CAS 105166-53-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 7. chemrevise.org [chemrevise.org]
- 8. 6-Amino-2,2′-bipyridine as a new fluorescent organic compound - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
